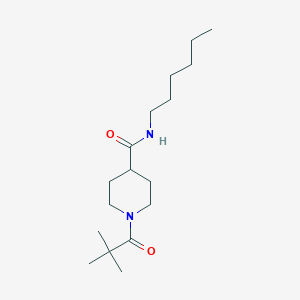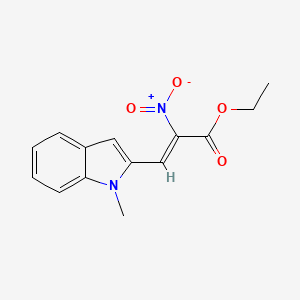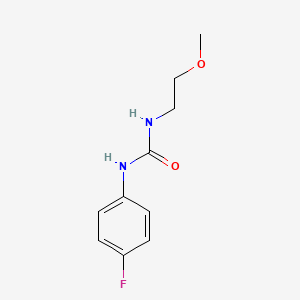
3-isopropyl-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide
Vue d'ensemble
Description
3-isopropyl-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in the treatment of various cancers and autoimmune diseases.
Mécanisme D'action
3-isopropyl-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide exerts its therapeutic effects by inhibiting the activity of BTK, ITK, and TEC kinases. These kinases play a crucial role in the survival and proliferation of cancer cells and immune cells. By inhibiting these kinases, 3-isopropyl-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide can induce apoptosis in cancer cells and suppress the activation of immune cells, thereby reducing inflammation and autoimmunity.
Biochemical and Physiological Effects
3-isopropyl-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to have potent inhibitory activity against various kinases, including BTK, ITK, and TEC. In preclinical studies, 3-isopropyl-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells and suppress the activation of immune cells, thereby reducing inflammation and autoimmunity. 3-isopropyl-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it suitable for clinical development.
Avantages Et Limitations Des Expériences En Laboratoire
3-isopropyl-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide has several advantages for lab experiments. It has a well-defined mechanism of action, making it suitable for studying the role of BTK, ITK, and TEC kinases in cancer and autoimmune diseases. 3-isopropyl-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide also has a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, 3-isopropyl-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide has some limitations, including its specificity for BTK, ITK, and TEC kinases, which may limit its efficacy in diseases where other kinases are involved.
Orientations Futures
For 3-isopropyl-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide include optimizing its pharmacokinetic profile, improving its selectivity for specific kinases, and exploring its potential in combination with other therapies. Additionally, further research is needed to understand the long-term safety and potential side effects of 3-isopropyl-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide.
Applications De Recherche Scientifique
3-isopropyl-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have potent inhibitory activity against various kinases, including BTK, ITK, and TEC. These kinases are crucial for the survival and proliferation of cancer cells and immune cells, making 3-isopropyl-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide a potential candidate for the treatment of various cancers and autoimmune diseases.
Propriétés
IUPAC Name |
4-methoxy-3-propan-2-yl-N-(pyridin-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-12(2)15-9-14(6-7-16(15)21-3)22(19,20)18-11-13-5-4-8-17-10-13/h4-10,12,18H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWQLWMGPVBKSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-pentadienenitrile](/img/structure/B4716833.png)
![2-iodo-N-{4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4716837.png)

![2-[(3-cyano-2-pyridinyl)thio]-N,N-diethylacetamide](/img/structure/B4716843.png)
![N-(2,5-dichlorophenyl)-2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]hydrazinecarboxamide](/img/structure/B4716847.png)
![5-{3-chloro-4-[2-(4-ethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4716857.png)
![N'-[2-(4-chlorophenoxy)acetyl]butanohydrazide](/img/structure/B4716861.png)
![2-(4-chlorophenyl)-4-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4716869.png)


![6,7-bis[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4716901.png)


![4-[(2,6-dichlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4716933.png)